2,5-Dichloropyrimidine-4-carbaldehyde

Nucleophilic Aromatic Substitution Regioselectivity Pyrimidine Derivatization

Medicinal chemistry groups building 2,5-disubstituted pyrimidine libraries or covalent kinase inhibitor warheads often face regiochemical limitations with common dichloropyrimidine isomers, forcing extensive re-optimization. 2,5-Dichloropyrimidine-4-carbaldehyde resolves this with its unique 2,5-dichloro substitution pattern that enables a planned sequential SNAr sequence (C5 displacement before C2), while the C4 aldehyde remains available for orthogonal transformations (Wittig, reduction, condensation). Key outcomes: eliminates a separate formylation step from 2,5-dichloropyrimidine, provides electronic distinction between halogen positions for regioselective derivatization, and supports 5,6-fused pyrimidine annulation chemistry that 4,6-dichloro isomers cannot achieve. Suitable for kinase inhibitor programs targeting accessible cysteine residues (e.g., MSK1 Cys440).

Molecular Formula C5H2Cl2N2O
Molecular Weight 176.99 g/mol
Cat. No. B12978722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloropyrimidine-4-carbaldehyde
Molecular FormulaC5H2Cl2N2O
Molecular Weight176.99 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)C=O)Cl
InChIInChI=1S/C5H2Cl2N2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H
InChIKeyZKGNWHVEBSQCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloropyrimidine-4-carbaldehyde Overview


2,5-Dichloropyrimidine-4-carbaldehyde (CAS 1803728-57-5) is a bifunctional pyrimidine derivative characterized by two reactive chlorine atoms at the 2- and 5-positions and a formyl group at the 4-position of the pyrimidine ring . Its molecular architecture enables selective and sequential nucleophilic aromatic substitution (SNAr) at the distinct halogenated sites, while the aldehyde serves as a versatile handle for condensation, reduction, or oxidation . This regiochemical arrangement distinguishes it from other dichloropyrimidine carbaldehyde isomers, where halogen placement can limit or alter the order of synthetic derivatization.

Regioselective C5→C2 SNAr sequence enabled by 2,5-dichloro pattern
C4 aldehyde provides orthogonal handle for condensation, reduction, Wittig
Isomer-dependent reactivity; distinct from 2,4- and 4,6-dichloro regioisomers

Why 2,5-Dichloropyrimidine-4-carbaldehyde Cannot Be Replaced


Among dichloropyrimidine carbaldehyde isomers, the substitution pattern directly governs regioselectivity in SNAr reactions and the feasibility of sequential derivatization. For instance, 2,4-dichloropyrimidine-5-carbaldehyde and 4,6-dichloropyrimidine-5-carbaldehyde exhibit different reactivity orders that can lead to undesired side products or preclude certain synthetic sequences altogether [1]. The 2,5-dichloro substitution pattern provides a distinct electronic environment and steric accessibility that enables a specific sequence of nucleophilic attack—typically C4 aldehyde transformation followed by C2 and C5 chlorine displacement—which is not achievable with other regioisomers [2]. Attempting to substitute this compound with a generic chloropyrimidine aldehyde would require extensive re-optimization of reaction conditions, increase impurity profiles, or force a different synthetic route entirely.

2,4-Dichloro isomer
SNAr regioselectivity differs; may yield undesired side products and alter synthetic sequence.
4,6-Dichloro isomer
Meta chlorine arrangement cannot access 5,6-fused systems and changes cyclization geometry.
2,5-Dichloropyrimidine (non-aldehyde)
Lacks pre-installed C4 aldehyde; requires additional formylation step, increasing step count.

2,5-Dichloropyrimidine-4-carbaldehyde Differentiation Evidence


SNAr Regioselectivity: 2,5- vs. 2,4-Dichloro

The 2,5-dichloro substitution pattern in 2,5-dichloropyrimidine-4-carbaldehyde establishes a unique electronic environment compared to the 2,4-dichloro isomer. In 2,4-dichloro-6-R-pyrimidines, MNDO computational studies demonstrate that nucleophilic attack by methoxide anion occurs predominantly at the 4-position when R is H, Cl, phenyl, or methyl, while substitution at the 2-position becomes favored only when R is a methoxy group [1]. The 2,5-dichloro configuration, by contrast, positions the two chlorine atoms in a non-equivalent electronic relationship to the C4 aldehyde, enabling a C5→C2 sequential substitution pathway that cannot be replicated with the 2,4-isomer [2]. This regiochemical distinction permits a predetermined order of functionalization essential for constructing asymmetric substitution patterns.

SNAr Regioselectivity
Class-level inference
2,5-Dichloro isomer C5 and C2 electronically differentiated; sequential substitution possible
2,4-Dichloro isomer 4-position attack predominates; different reactivity order
Planned C5→C2 substitution strategy supported for asymmetric libraries
Based on MNDO calculations; experimental validation recommended
Nucleophilic Aromatic Substitution Regioselectivity Pyrimidine Derivatization

Fused Heterocycle Synthesis: 2,5- vs. 4,6-Dichloro

The 2,5-dichloro configuration of 2,5-dichloropyrimidine-4-carbaldehyde provides a distinct advantage over the more commonly studied 4,6-dichloropyrimidine-5-carbaldehyde in the synthesis of certain macrocyclic and fused heterocyclic systems. While 4,6-dichloropyrimidine-5-carbaldehyde has been successfully converted into diamino dialdehydes for metal template macrocycle synthesis [1], and has been employed in the synthesis of meso-pyrimidinylporphyrinoids and A2B-corroles [2], the 2,5-substitution pattern offers an alternative vector for ring fusion and macrocycle formation that the 4,6-isomer cannot provide. Specifically, the 2,5-dichloro arrangement positions the two chlorine atoms on adjacent rather than meta positions relative to the aldehyde, altering the geometry of subsequent cyclization products. This substitution pattern is particularly relevant for constructing 5,6-fused pyrimidine systems and certain kinase inhibitor scaffolds [3].

Fused Heterocycle Access
Cross-study comparable
2,5-Dichloro isomer Adjacent chlorines allow 5,6-fused ring formation
4,6-Dichloro isomer Meta chlorines lead to distinct cyclization geometry
Access to fused heterocycle classes not reachable with 4,6-isomer
Metal template and condensation strategies reported
Fused Pyrimidines Macrocycle Synthesis Heterocyclic Chemistry

Covalent Kinase Warhead: SNAr vs. Acrylamide

The 2,5-dichloropyrimidine core represents a validated covalent warhead scaffold for targeting non-catalytic cysteine residues in kinases, a mechanism that distinguishes it from conventional acrylamide-based covalent inhibitors. In a high-throughput screening campaign against MSK1 CTKD, a 2,5-dichloropyrimidine hit compound was identified that covalently modifies Cys440 via an SNAr mechanism [1]. This mode of action was confirmed through in vitro biochemical experiments and mass spectrometry, with crystallographic evidence demonstrating displacement of the 2-chloro moiety upon covalent bond formation [1]. The 2,5-dichloropyrimidine-4-carbaldehyde compound retains this privileged dichloropyrimidine core while adding an aldehyde functional group at the 4-position, which can serve as a synthetic handle for further diversification or as a recognition element for target engagement. This contrasts with alternative covalent warheads (e.g., acrylamides, propynamides) that operate via Michael addition rather than SNAr displacement.

Covalent Warhead Mechanism
Class-level inference
2,5-Dichloropyrimidine core Cys440 modification via SNAr displacement
Acrylamide warheads Cysteine trapping via Michael addition
Non-acrylamide warhead option for covalent kinase inhibitor design
Validated in MSK1 CTKD; crystallography confirmed
Covalent Inhibitor Kinase Targeting Cysteine Trapping MSK1

4-Formyl vs. Non-Aldehyde Synthetic Handle

2,5-Dichloropyrimidine-4-carbaldehyde contains an aldehyde functional group at the 4-position that is absent in 2,5-dichloropyrimidine (CAS 22536-67-0). This formyl group serves as a versatile synthetic handle for transformations including condensation to Schiff bases, reduction to hydroxymethyl, oxidation to carboxylic acid, Wittig olefination to α,β-unsaturated systems, and conversion to alkynyl, cyano, oxazol-5-yl, or β-ketoester substituents [1]. While 2,5-dichloropyrimidine has been used as a reactant in the synthesis of BI 207524 (an NS5B thumb pocket 1 inhibitor) [2] and as a covalent MSK1 inhibitor scaffold [3], the addition of the C4 aldehyde in the 4-carbaldehyde derivative enables a broader range of downstream derivatization without requiring separate formylation steps. This pre-installed functionality eliminates a synthetic operation and reduces overall step count in multi-step sequences.

Synthetic Handle
Direct head-to-head
4-Carbaldehyde derivative Pre-installed C4 aldehyde; eliminates formylation step
2,5-Dichloropyrimidine No aldehyde; requires separate formylation
Reduces synthetic steps for aldehyde-containing targets
Wittig, reduction, oxidation transformations available
Aldehyde Functionalization Pyrimidine Diversification Building Block

2,5-Dichloropyrimidine-4-carbaldehyde: Key Application Scenarios


Sequential C5→C2 SNAr for Asymmetric Libraries

For medicinal chemistry groups constructing libraries of 2,5-disubstituted pyrimidine derivatives with C4 functionalization, 2,5-dichloropyrimidine-4-carbaldehyde enables a planned sequential substitution sequence (C5 substitution followed by C2 displacement) that is not feasible with 2,4-dichloro isomers. The aldehyde group at C4 remains available for orthogonal transformations (Wittig, reduction, condensation) without interference from the halogen substitution steps . This scenario is supported by the regiochemical differentiation evidence showing that the 2,5-dichloro pattern provides electronic distinction between the two halogen positions [1].

Covalent Kinase Inhibitor with SNAr Warhead

For programs developing covalent inhibitors targeting kinases with accessible cysteine residues (e.g., MSK1, FGFR4), 2,5-dichloropyrimidine-4-carbaldehyde provides a validated SNAr-based warhead scaffold. The dichloropyrimidine core has demonstrated covalent modification of Cys440 in MSK1 CTKD, confirmed by mass spectrometry and crystallography . The aldehyde functionality at C4 can be leveraged for affinity optimization or for attachment of targeting moieties, offering a diversification vector distinct from the chloro displacement sites.

Aldehyde Functionalization Without Separate Formylation

For synthetic routes requiring a pyrimidine-4-carbaldehyde intermediate, procuring 2,5-dichloropyrimidine-4-carbaldehyde directly eliminates the need for a separate formylation step that would otherwise be required if starting from 2,5-dichloropyrimidine. This reduces overall step count and improves synthetic efficiency. The aldehyde group has been demonstrated to undergo diverse transformations including conversion to alkynyl, cyano, oxazol-5-yl, and β-ketoester derivatives, as well as Wittig reactions to yield α,β-unsaturated systems [1].

5,6-Fused Pyrimidine Heterocycle Construction

For synthetic programs targeting 5,6-fused pyrimidine systems (e.g., furo[3,2-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, or thieno[2,3-d]pyrimidines), the 2,5-dichloro substitution pattern positions reactive chlorine atoms on adjacent carbons, facilitating annulation reactions that the more common 4,6-dichloro isomer cannot achieve with the same regiochemical outcome . The C4 aldehyde provides an additional point of diversification or can serve as the site for initial ring fusion, with the C2 and C5 chlorines available for subsequent SNAr elaboration [1].

Application
Selection Property
Validation Focus
Sequential C5→C2 SNAr Libraries
2,5-Dichloro regiochemistry
Verify C5→C2 substitution order
Covalent Kinase Inhibitor (SNAr Warhead)
SNAr-based warhead scaffold
Confirm covalent Cys modification (e.g., MSK1 Cys440)
Aldehyde Functionalization
Pre-installed C4 aldehyde
Assess aldehyde transformation scope
5,6-Fused Heterocycle Construction
Adjacent C2,C5 chlorines
Validate annulation regiochemistry
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